

A Comparative Guide to the Environmental Impact of Halobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Fluorobutane	
Cat. No.:	B1294920	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of various halobutanes, focusing on key metrics such as Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The information is supported by established scientific data and outlines the experimental methodologies used for these determinations.

Quantitative Environmental Impact Data

The following table summarizes the atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP) for a selection of halobutanes. These values are critical for assessing the environmental suitability of these compounds in various applications, including as refrigerants, blowing agents, and solvents. Data is primarily sourced from the World Meteorological Organization's (WMO) "Scientific Assessment of Ozone Depletion: 2022". [1][2][3][4][5]

Compound Name	Chemical Formula	Atmospheri c Lifetime (years)	Ozone Depletion Potential (ODP)	Global Warming Potential (GWP- 100yr)	Halocarbon Class
Hydrochlorofl uorocarbons (HCFCs)					
HCFC-333	C4H3F4Cl3	4.5	0.02 - 0.12	~700	HCFC
HCFC-353	C4H4F3Cl3	1.6	0.01 - 0.05	~200	HCFC
Hydrofluoroc arbons (HFCs)					
HFC-365mfc	CF ₃ CH ₂ CF ₂ C H ₃	8.9	0	804	HFC
HFC-338pcc	CHF ₂ CF ₂ CF ₂	19.3	0	4270	HFC
Hydrofluorool efins (HFOs)					
HFO- 1336mzz(Z)	CF₃CH=CHC F₃	0.06	~0	<1	HFO
HFO- 1336mzz(E)	CF₃CH=CHC F₃	0.04	~0	~2	HFO
Perfluorocarb ons (PFCs)					
C-C4F8	cyclo-C ₄ F ₈	3200	0	10300	PFC

Note: Values can vary slightly depending on the specific isomer and the evaluation methodology. The GWP values are for a 100-year time horizon.

Experimental Protocols for Determining Environmental Impact

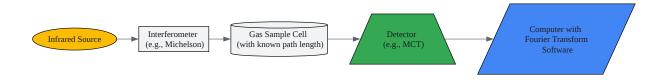
The determination of ODP and GWP values relies on a combination of laboratory measurements and atmospheric modeling.[6][7] Below are detailed methodologies for the key experiments that provide the foundational data for these models.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a halobutane is a crucial parameter as it dictates the duration over which it can exert its environmental effects. The primary experimental approach involves determining the rate constants of the reactions that remove the compound from the atmosphere, principally with the hydroxyl (OH) radical.

Experimental Workflow for Determining Reaction Rate Constants:

Click to download full resolution via product page


Workflow for determining the atmospheric lifetime of a halobutane.

Measurement of Infrared Absorption Spectrum

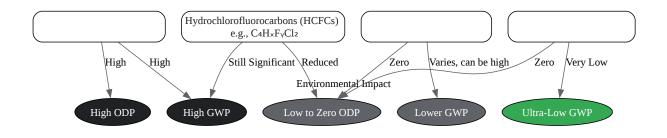
The ability of a halobutane to contribute to global warming is determined by its efficiency in absorbing infrared radiation in the atmospheric window. This is quantified by measuring its infrared absorption spectrum. Fourier Transform Infrared (FTIR) spectroscopy is the standard technique for this purpose.[8][9][10][11][12]

Experimental Setup for Gas-Phase FTIR Spectroscopy:

Click to download full resolution via product page

Schematic of a Fourier Transform Infrared (FTIR) spectrometer for gas analysis.

Methodology:


- Sample Preparation: A known concentration of the halobutane gas is prepared in a carrier gas (e.g., nitrogen) and introduced into a gas cell with a known path length.
- Background Spectrum: A background spectrum is recorded with the gas cell filled only with the carrier gas to account for any absorption by the gas cell windows and the carrier gas itself.[9]
- Sample Spectrum: The infrared spectrum of the halobutane sample is then recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the halobutane.
- Cross-Section Calculation: The absorption cross-section is calculated from the absorbance using the Beer-Lambert law, which relates absorbance to the concentration of the gas, the path length of the gas cell, and the absorption cross-section.

Check Availability & Pricing

Logical Relationships of Halobutane Classes and Environmental Impact

The environmental impact of halobutanes is directly linked to their chemical composition, specifically the presence and type of halogen atoms. The following diagram illustrates the progression of halobutane classes and their corresponding environmental impacts.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NOAA CSL: Scientific Assessment of Ozone Depletion: 2022 [csl.noaa.gov]
- 2. Scientific Assessment of Ozone Depletion: 2022 [dlr.de]
- 3. Executive Summary of the WMO/UNEP 2022 Scientific Assessment of Ozone Depletion released [fz-juelich.de]
- 4. ozone.unep.org [ozone.unep.org]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. oipub.com [oipub.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comparative Guide to the Environmental Impact of Halobutanes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294920#comparing-the-environmental-impact-of-different-halobutanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com